molecular formula C7H12N2O2 B11760075 (4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one

(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one

Cat. No.: B11760075
M. Wt: 156.18 g/mol
InChI Key: CPDAYCDBCSPKNF-PHDIDXHHSA-N
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Description

(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized via the reaction of a pyridine derivative with an oxirane derivative in the presence of a suitable catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1,4-Oxazine: A simpler oxazine compound with similar structural features.

    Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one: A closely related compound with slight structural variations.

Uniqueness

(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one is unique due to its specific stereochemistry and the presence of both pyridine and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

(4aR,8aR)-4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one

InChI

InChI=1S/C7H12N2O2/c10-7-4-11-6-1-2-8-3-5(6)9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1

InChI Key

CPDAYCDBCSPKNF-PHDIDXHHSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@@H]1OCC(=O)N2

Canonical SMILES

C1CNCC2C1OCC(=O)N2

Origin of Product

United States

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